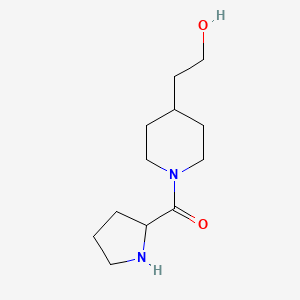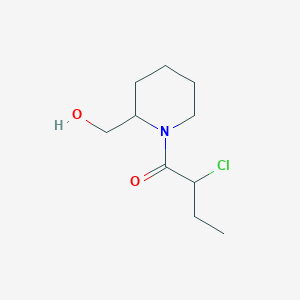
2-クロロ-1-(2-(ヒドロキシメチル)ピペリジン-1-イル)ブタン-1-オン
説明
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxymethyl group and a chlorobutanone moiety
科学的研究の応用
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one typically involves the reaction of 2-chlorobutanone with 2-(hydroxymethyl)piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base to deprotonate the hydroxymethyl group, facilitating its nucleophilic attack on the carbonyl carbon of 2-chlorobutanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-carboxy-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
Reduction: Formation of 2-chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butanol.
Substitution: Formation of 2-azido-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one or 2-thio-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
作用機序
The mechanism of action of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)ethan-1-one
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)propan-1-one
Comparison:
Structural Differences: The length of the carbon chain in the butanone moiety distinguishes 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one from its similar compounds.
Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compound can undergo.
Applications: While similar compounds may share some applications, 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one may exhibit unique properties that make it more suitable for specific research or industrial purposes.
特性
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-6-4-3-5-8(12)7-13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGSCLYLLZHKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


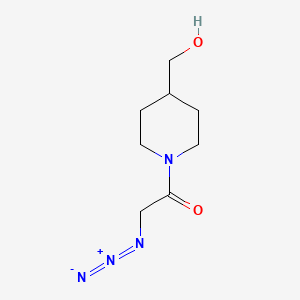
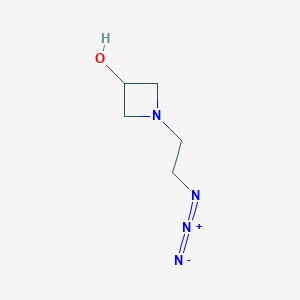
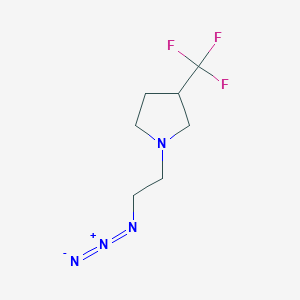
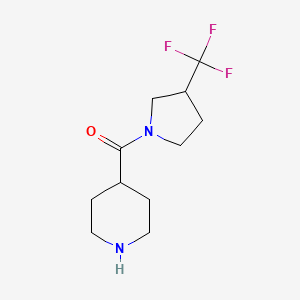

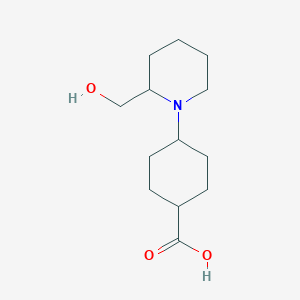
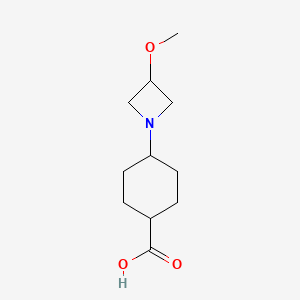
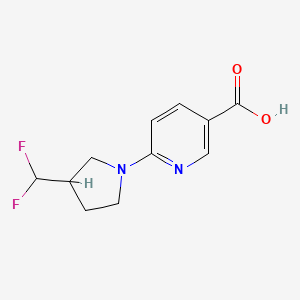
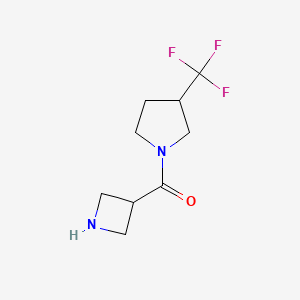
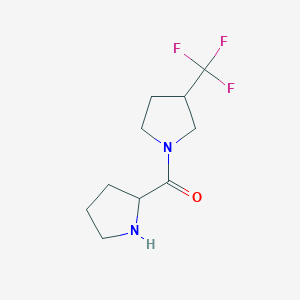
![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1476736.png)


